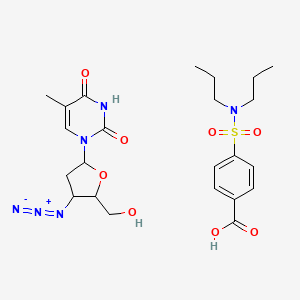
Gadolinium154
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium-154 is one of the isotopes of the element gadolinium, which belongs to the lanthanide series of the periodic table. Gadolinium is a rare-earth metal known for its unique magnetic properties and high neutron absorption capacity. Gadolinium-154 is a stable isotope, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium-154 can be prepared through neutron capture processes in nuclear reactors. The isotope is typically produced by irradiating gadolinium-153 with neutrons, resulting in the formation of gadolinium-154. The reaction can be represented as:
Gd-153+n→Gd-154
Industrial Production Methods: Industrial production of gadolinium-154 involves the use of nuclear reactors where gadolinium-153 is exposed to a neutron flux. The irradiated material is then processed to separate gadolinium-154 from other isotopes and impurities. This separation is often achieved through techniques such as ion exchange chromatography and solvent extraction.
Types of Reactions:
Oxidation: Gadolinium-154 can undergo oxidation to form gadolinium oxide (Gd2O3). This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Gadolinium-154 can be reduced from its oxide form using reducing agents such as hydrogen gas.
Substitution: Gadolinium-154 can participate in substitution reactions where it replaces other metal ions in compounds, forming gadolinium-based complexes.
Common Reagents and Conditions:
Oxidation: Oxygen gas, high temperatures.
Reduction: Hydrogen gas, high temperatures.
Substitution: Various ligands and solvents depending on the desired gadolinium complex.
Major Products:
Oxidation: Gadolinium oxide (Gd2O3).
Reduction: Metallic gadolinium.
Substitution: Gadolinium complexes with various ligands.
Scientific Research Applications
Gadolinium-154 has several important applications in scientific research:
Magnetic Resonance Imaging (MRI): Gadolinium-based contrast agents are widely used in MRI to enhance image quality.
Neutron Capture Therapy: Gadolinium-154’s high neutron absorption cross-section makes it useful in neutron capture therapy for cancer treatment.
Material Science: Gadolinium-154 is used in the study of magnetic materials and superconductors.
Nuclear Research: Gadolinium-154 is used as a neutron absorber in nuclear reactors to control the fission process.
Mechanism of Action
The mechanism by which gadolinium-154 exerts its effects is primarily related to its high neutron absorption capacity. In neutron capture therapy, gadolinium-154 captures neutrons and undergoes nuclear reactions that produce high-energy particles, which can destroy cancer cells. In MRI, gadolinium-based contrast agents enhance the contrast of images by altering the magnetic properties of nearby water molecules, improving the visibility of tissues and organs.
Comparison with Similar Compounds
Gadolinium-152: Another isotope of gadolinium, used in similar applications but with different neutron absorption properties.
Gadolinium-155: A stable isotope with applications in nuclear research and material science.
Gadolinium-157: Known for its high neutron absorption cross-section, used in neutron capture therapy and nuclear reactors.
Uniqueness of Gadolinium-154: Gadolinium-154 is unique due to its stability and specific neutron absorption characteristics, making it particularly valuable in applications requiring precise control of neutron flux. Its stable nature also allows for long-term studies and applications without the complications associated with radioactive decay.
Properties
CAS No. |
14683-24-0 |
|---|---|
Molecular Formula |
Ga2Se3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



